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Compound of Interest

Compound Name: (3,4,5-Triiodophenyl)methanol

Cat. No.: B1394875 Get Quote

(3,4,5-Triiodophenyl)methanol, with a molecular weight of 485.83 g/mol and CAS number

52273-53-7, is a heavily substituted aromatic alcohol.[1][2] The presence of three large,

electron-withdrawing iodine atoms on the phenyl ring significantly influences its chemical and

physical properties, including its reactivity and spectroscopic behavior. Accurate

characterization is the cornerstone of its application in complex syntheses, ensuring the

integrity of downstream products. This guide will delve into the expected ¹H NMR, ¹³C NMR,

and mass spectrometry data, providing a predictive framework for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules

in solution. For (3,4,5-Triiodophenyl)methanol, both ¹H and ¹³C NMR provide critical

information about the molecular framework.

¹H NMR Spectroscopy: A Tale of Two Signals
The proton NMR spectrum of (3,4,5-Triiodophenyl)methanol is predicted to be remarkably

simple due to the molecule's high degree of symmetry.

Experimental Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of (3,4,5-Triiodophenyl)methanol in
0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical
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and can influence the chemical shift of the hydroxyl proton.[3]

Referencing: Use tetramethylsilane (TMS) as an internal standard, setting its resonance to

0.00 ppm.[3]

Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).

Expected Spectral Features:

Due to the C₂ᵥ symmetry of the phenyl ring, the two aromatic protons are chemically and

magnetically equivalent. This leads to a simplified spectrum.

Aromatic Protons (H-2, H-6): A single signal is expected for the two equivalent aromatic

protons. The strong deshielding effect of the three iodine atoms will shift this signal

significantly downfield, likely in the range of δ 7.5 - 8.5 ppm. This signal will appear as a

singlet because there are no adjacent protons to couple with.

Methylene Protons (-CH₂OH): The two protons of the benzylic methylene group will also be

equivalent and will appear as a singlet. Their chemical shift is influenced by the adjacent

aromatic ring and the hydroxyl group, typically appearing in the range of δ 4.5 - 5.0 ppm.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and

depends on concentration, temperature, and solvent. It is expected to appear as a broad

singlet anywhere from δ 1.5 - 5.5 ppm. Shaking the sample with a drop of D₂O will cause this

signal to disappear, confirming its identity.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms

in the molecule, offering further structural confirmation.

Experimental Protocol:

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated

solvent) is typically required for ¹³C NMR compared to ¹H NMR.

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is a standard experiment

that results in each unique carbon appearing as a singlet.
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Expected Spectral Features:

The symmetry of the molecule reduces the number of expected signals in the ¹³C NMR

spectrum to four.

Aromatic Carbons (C-2, C-6): These two equivalent carbons will produce a single signal.

They are directly attached to protons and will appear in the typical aromatic region,

estimated around δ 135 - 145 ppm.

Iodinated Aromatic Carbons (C-3, C-4, C-5): The three carbons directly bonded to iodine will

have their signals shifted to a much higher field (upfield) due to the "heavy atom effect" of

iodine. A single signal is expected for the equivalent C-3 and C-5 carbons, and a separate

signal for C-4. These are expected in the range of δ 90 - 100 ppm.

Quaternary Aromatic Carbon (C-1): The carbon atom attached to the methylene group is a

quaternary carbon and will likely have a lower intensity signal, predicted to be in the range of

δ 145 - 155 ppm.

Methylene Carbon (-CH₂OH): The carbon of the methylene group is expected in the aliphatic

region, typically around δ 60 - 70 ppm.

Predicted NMR Data Summary
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)

Aromatic (H-2, H-6) δ 7.5 - 8.5 ppm (s, 2H) δ 135 - 145 ppm

Methylene (-CH₂OH) δ 4.5 - 5.0 ppm (s, 2H) δ 60 - 70 ppm

Hydroxyl (-OH) δ 1.5 - 5.5 ppm (br s, 1H) -

Aromatic (C-1) - δ 145 - 155 ppm

Aromatic (C-3, C-5) - δ 90 - 100 ppm

Aromatic (C-4) - δ 90 - 100 ppm

Mass Spectrometry: Confirming Molecular Weight
and Fragmentation
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Mass spectrometry is a destructive analytical technique that provides information about the

mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight

and offering clues about its structure.

Experimental Protocol:

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

are suitable techniques for this molecule.

Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for

accurate mass measurement.

Expected Mass Spectrum:

Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): In positive ion mode, the protonated molecule

([M+H]⁺) would be expected at m/z 486.8. In negative ion mode, the deprotonated molecule

([M-H]⁻) would be observed at m/z 484.8. The most crucial piece of information is the

accurate mass, which should match the calculated exact mass of the molecule (C₇H₅I₃O).

Isotopic Pattern: A key feature will be the isotopic pattern. Iodine is monoisotopic (¹²⁷I), so the

primary source of isotopes will be from ¹³C.

Fragmentation: The most likely fragmentation pathway involves the loss of the hydroxyl

group or water, followed by fragmentation of the aromatic ring. A significant fragment would

be the triiodobenzyl cation at m/z 469, resulting from the loss of a hydroxyl radical.

Predicted Mass Spectrometry Data Summary
Ion

Predicted m/z (Positive

Mode)

Predicted m/z (Negative

Mode)

[M+H]⁺ 486.8 -

[M-H]⁻ - 484.8

[M-OH]⁺ 469.8 -

Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of (3,4,5-Triiodophenyl)methanol.
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Caption: Workflow for the spectroscopic characterization of (3,4,5-Triiodophenyl)methanol.

Conclusion
The structural elucidation of (3,4,5-Triiodophenyl)methanol relies on a synergistic application

of NMR and mass spectrometry. The predicted data, characterized by a simple yet informative

NMR spectrum and a clear molecular ion peak in the mass spectrum, provides a robust

fingerprint for this compound. By understanding the underlying principles that govern these

spectral features, researchers can confidently verify the identity and purity of this important

chemical intermediate, ensuring the success of their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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